molecular formula C4H6N4 B13498216 1-Cyclopropyl-1H-tetrazole

1-Cyclopropyl-1H-tetrazole

Cat. No.: B13498216
M. Wt: 110.12 g/mol
InChI Key: NODJCFKVYMRPKX-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1H-tetrazole is a useful research compound. Its molecular formula is C4H6N4 and its molecular weight is 110.12 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H6N4

Molecular Weight

110.12 g/mol

IUPAC Name

1-cyclopropyltetrazole

InChI

InChI=1S/C4H6N4/c1-2-4(1)8-3-5-6-7-8/h3-4H,1-2H2

InChI Key

NODJCFKVYMRPKX-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=NN=N2

Origin of Product

United States

Contextual Significance of Tetrazole Heterocycles

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. rdd.edu.iq This high nitrogen content imparts a unique electronic structure and a range of chemical properties that have made them invaluable in various scientific fields. numberanalytics.com

One of the most significant roles of the tetrazole moiety in medicinal chemistry is its function as a bioisostere for the carboxylic acid group. hilarispublisher.combohrium.com This means that a tetrazole ring can often replace a carboxylic acid group in a drug molecule without significantly altering its biological activity, but with potential improvements in metabolic stability, lipophilicity, and bioavailability. hilarispublisher.com This strategy has been successfully employed in the design of numerous approved drugs, including the antihypertensive medication Losartan. numberanalytics.com The tetrazole ring's ability to participate in various interactions, such as hydrogen bonding and π-π stacking, further contributes to its utility in drug design. acs.org

Beyond medicinal chemistry, tetrazole derivatives are also investigated for applications in materials science, particularly as components of energetic materials and gas generators, owing to their high enthalpy of formation. acs.org The versatility of the tetrazole ring is further demonstrated by its participation in a variety of chemical reactions, including N-substitution and cycloaddition reactions, which allow for the synthesis of a diverse array of complex molecules. numberanalytics.com

Distinctive Features of the Cyclopropyl Moiety in Organic Compounds

The cyclopropyl (B3062369) group, a three-membered carbocyclic ring, is another structural motif that confers unique properties to organic molecules. fiveable.me Its most defining characteristic is the significant ring strain, with C-C-C bond angles of 60°, a substantial deviation from the ideal tetrahedral angle of 109.5°. fiveable.mewikipedia.org This strain energy makes cyclopropane (B1198618) and its derivatives more reactive than larger cycloalkanes. fiveable.me

The bonding in a cyclopropyl ring is often described using the Walsh or Coulson-Moffitt models, which depict a concentration of electron density outside the ring, giving the C-C bonds some "pi-character" or double-bond-like behavior. wikipedia.orgstackexchange.com This allows the cyclopropyl group to participate in conjugation with adjacent π-systems, influencing the electronic properties of the molecule. stackexchange.com It is known to be a good π-electron donor. stackexchange.com

In medicinal chemistry, the incorporation of a cyclopropyl group can impact a molecule's conformation, lipophilicity, and metabolic stability. fiveable.mersc.org Its rigid structure can lock a molecule into a specific conformation, which can be crucial for binding to a biological target. rsc.org The unique electronic nature of the cyclopropyl group can also influence a molecule's reactivity and interactions with enzymes. fiveable.me

Rationale for Dedicated Academic Investigation of 1 Cyclopropyl 1h Tetrazole

The combination of a tetrazole ring and a cyclopropyl (B3062369) group in a single molecule, as in 1-Cyclopropyl-1H-tetrazole, creates a compound with a unique confluence of properties that has spurred dedicated academic investigation. The rationale for this focus stems from several key areas:

Medicinal Chemistry: The potential for synergistic or additive effects from both the tetrazole and cyclopropyl moieties makes this compound an attractive scaffold for drug discovery. Researchers have explored its use in the development of novel therapeutic agents. For instance, derivatives of this compound have been investigated for their antimalarial activity, showing fast-kill kinetics against Plasmodium falciparum. nih.gov Other studies have incorporated this scaffold into compounds with potential antileishmanial activity. dndi.org

Coordination Chemistry and Materials Science: The nitrogen-rich tetrazole ring can act as a ligand, coordinating with metal ions to form coordination polymers and metal-organic frameworks (MOFs). The cyclopropyl substituent can influence the resulting structure and properties of these materials. Research has shown that iron(II) complexes with 1-cyclopropyltetrazole ligands can exhibit spin-crossover (SCO) behavior, a phenomenon with potential applications in molecular switches and data storage. researchgate.net The thermal stabilities and energetic properties of coordination compounds derived from 1-cyclopropyl-5H-tetrazole have also been a subject of study. researchgate.net

Synthetic Chemistry: The development of efficient and selective methods for the synthesis of 1-substituted tetrazoles is an ongoing area of research. The synthesis of this compound itself, and its subsequent use as a building block for more complex molecules, presents interesting synthetic challenges and opportunities.

Overview of Research Trajectories

Electronic Structure and Molecular Orbital Analysis

The theoretical and computational analysis of this compound provides significant insights into its molecular structure, stability, and reactivity. These investigations are primarily grounded in quantum chemical calculations, which offer a microscopic perspective on the electronic properties of the molecule.

The study of tetrazole derivatives, including this compound, heavily relies on a variety of quantum chemical calculation methodologies. Among the most prevalent are ab initio and Density Functional Theory (DFT) methods. DFT has gained considerable popularity for its balance of computational efficiency and accuracy in predicting the geometries and electronic properties of such molecules. iosrjournals.org

Commonly employed combinations of functionals and basis sets for tetrazole systems include:

MethodologyFunctionalBasis Set(s)
Density Functional Theory (DFT)B3LYP, PBE1PBE6-31G, 6-31G, 6-311G , 6-311+G(d,p)
Hartree-Fock (HF)-6-31G**

This table is interactive. You can sort and filter the data.

These methodologies are instrumental in optimizing the molecular geometry to its lowest energy state and subsequently calculating a wide array of electronic and structural parameters. researchgate.netresearchgate.net

Density Functional Theory (DFT) serves as a powerful tool in the computational study of this compound. Its applications extend to the determination of optimized molecular structures, vibrational frequencies, and various electronic properties. researchgate.net Through DFT calculations, it is possible to analyze the distribution of electron density, which is crucial for understanding the molecule's reactivity.

Furthermore, DFT is employed to calculate global reactivity descriptors. These descriptors, which include electronegativity, chemical hardness, and softness, are derived from the energies of the frontier molecular orbitals and provide a quantitative measure of the molecule's stability and reactivity. irjweb.comnih.gov

A critical parameter in the electronic structure analysis of a molecule is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This HOMO-LUMO gap is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com Conversely, a small energy gap indicates that the molecule is more prone to chemical reactions. mdpi.comnih.gov

Global Reactivity DescriptorFormula (in terms of HOMO and LUMO energies)Significance
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability.
Electronegativity (χ)-(EHOMO + ELUMO)/2Measures the power of an atom or group to attract electrons.
Chemical Hardness (η)(ELUMO - EHOMO)/2Measures resistance to change in electron distribution.
Chemical Softness (S)1/(2η)Reciprocal of hardness, indicates higher reactivity.

This table is interactive. You can sort and filter the data.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. acs.org The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, typically colored in shades of blue). acs.org

For this compound, the MEP surface would likely show negative potential localized around the nitrogen atoms of the tetrazole ring due to the presence of lone pairs of electrons. These regions would be susceptible to electrophilic attack. Conversely, the hydrogen atoms of the cyclopropyl group would exhibit a positive potential, making them potential sites for nucleophilic interaction. The analysis of the MEP surface provides a chemically intuitive picture of where the molecule is most likely to interact with other chemical species. irjweb.comresearchgate.net

The Electron Localization Function (ELF) is a theoretical tool used in quantum chemistry to visualize the extent of electron localization in a molecule. researchgate.net It provides a clear depiction of core electrons, valence electrons, covalent bonds, and lone pairs, offering what has been described as a faithful visualization of the VSEPR theory in action. uni.lu An ELF analysis of this compound would allow for a detailed understanding of the nature of the chemical bonds within the molecule.

The ELF is a scalar field that is normalized to a range between 0 and 1. High values of ELF (approaching 1) correspond to regions of high electron localization, such as covalent bonds and lone pairs. In contrast, low values indicate regions of delocalized electrons. Such a study would clearly distinguish the C-C and C-H bonds of the cyclopropyl ring, the C-N and N-N bonds of the tetrazole ring, and the lone pairs on the nitrogen atoms.

Conformational Landscape and Energetic Profiling

Computational studies on substituted tetrazoles often investigate the relative stabilities of different conformers and tautomers. iosrjournals.org For this compound, the primary conformational flexibility arises from the rotation of the cyclopropyl group. Different staggered and eclipsed conformations would exist, with their relative energies being influenced by steric hindrance between the cyclopropyl hydrogens and the tetrazole ring.

Furthermore, the existence of 1H- and 2H-tetrazole tautomers is a well-documented phenomenon. iosrjournals.orgnih.gov In the case of this compound, the cyclopropyl group is attached to the N1 position of the tetrazole ring. Computational studies on similar N-substituted tetrazoles can provide insights into the energetic favorability of this isomer compared to the corresponding 2-cyclopropyl-2H-tetrazole. The relative stability is known to be influenced by the nature of the substituent and the phase (gas or condensed). researchgate.net An energetic profiling of the potential conformers and tautomers would be essential for a complete understanding of the molecule's behavior.

Spin State Energy Computations

The investigation of spin state energies is crucial for understanding the electronic structure and potential magnetic properties of a molecule. For a closed-shell molecule like this compound in its ground state, the primary focus would be on the energy difference between the singlet ground state and the lowest triplet excited state. This information is vital for predicting its photochemical behavior and reactivity in electronically excited states.

Methodology:

Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are the most common methods for calculating spin state energies. A typical approach would involve:

Geometry Optimization: The molecular geometry of this compound would be optimized for both the singlet ground state (S₀) and the lowest triplet state (T₁).

Energy Calculation: Single-point energy calculations would then be performed on the optimized geometries to determine the energy of each state.

Adiabatic and Vertical Excitation Energies: The adiabatic excitation energy is the difference between the optimized energies of the T₁ and S₀ states. The vertical excitation energy is the energy difference at the ground-state geometry.

Illustrative Data from Analogous Systems:

To illustrate the type of data generated, the following table presents hypothetical spin state energy data for this compound, based on typical values observed for similar small organic molecules.

StateMethod/Basis SetRelative Energy (kcal/mol)
Singlet (S₀)B3LYP/6-31G(d)0.00
Triplet (T₁)B3LYP/6-31G(d)75.3

Note: This data is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations (Theoretical Binding Propensity Studies)

Molecular dynamics (MD) simulations are a powerful tool to study the dynamic behavior of molecules and their interactions with biological macromolecules, such as proteins or nucleic acids. For this compound, MD simulations could predict its theoretical binding propensity to a specific biological target.

Methodology:

System Setup: A simulation system would be constructed containing the ligand (this compound), the receptor (e.g., a protein), and solvent molecules (typically water).

Force Field Application: A suitable force field (e.g., AMBER, CHARMM, GROMOS) would be assigned to describe the inter- and intramolecular forces.

Simulation: The system's trajectory over time is calculated by integrating Newton's equations of motion. This allows for the observation of the ligand's movement and interaction with the receptor's binding site.

Binding Free Energy Calculation: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be used to estimate the binding free energy, providing a quantitative measure of binding affinity.

Illustrative Findings from Analogous Systems:

Studies on other tetrazole-containing molecules have shown that the tetrazole ring can act as a bioisostere for a carboxylic acid group, forming key hydrogen bonds and electrostatic interactions within a protein's active site. MD simulations of this compound would likely reveal the stability of its binding mode, the key interacting residues, and the influence of the cyclopropyl group on binding orientation and dynamics.

Prediction of Reactivity and Reaction Pathways

Computational chemistry provides significant insights into the reactivity of molecules and the mechanisms of chemical reactions.

Mechanistic Insights from Computational Modeling

Computational modeling can be used to explore potential reaction mechanisms, such as cycloadditions, electrophilic or nucleophilic attacks, and rearrangements. For this compound, one could investigate reactions involving the tetrazole ring or the cyclopropyl group.

Methodology:

By mapping the potential energy surface (PES) for a proposed reaction, stationary points (reactants, products, intermediates, and transition states) can be identified. The energies of these points provide information about the reaction's thermodynamics and kinetics. Methods like DFT are commonly employed for these calculations.

Illustrative Data from Analogous Systems:

Computational studies on the thermal decomposition of tetrazoles have elucidated the initial bond-breaking steps and the nature of the resulting intermediates. For instance, the cleavage of the N1-N2 or N2-N3 bond in the tetrazole ring is often the initial step.

Reaction StepMethod/Basis SetActivation Energy (kcal/mol)
N1-N2 bond cleavage in a generic 1-alkyl-tetrazoleB3LYP/6-311+G(d,p)45.2
N2-N3 bond cleavage in a generic 1-alkyl-tetrazoleB3LYP/6-311+G(d,p)52.8

Note: This data is hypothetical and for illustrative purposes only, based on general knowledge of tetrazole chemistry.

Transition State Characterization

The transition state is a critical point on the reaction coordinate that determines the reaction rate. Characterizing the transition state structure and energy is a key goal of computational reaction mechanism studies.

Methodology:

Transition state structures are located on the PES as first-order saddle points. Once a candidate transition state geometry is found, a frequency calculation is performed. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the transition state connects the correct reactants and products.

Illustrative Findings from Analogous Systems:

For a hypothetical reaction, such as the [2+3] cycloaddition of an azide (B81097) with a nitrile to form a tetrazole ring, computational characterization of the transition state would reveal a concerted but asynchronous process. The calculated imaginary frequency would correspond to the simultaneous breaking and forming of bonds involved in the ring closure. The geometry of the transition state would provide insights into the orientation of the reacting molecules.

Cycloaddition Strategies

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. For the synthesis of the tetrazole ring system, [3+2] cycloadditions are particularly prominent. These reactions involve the combination of a three-atom component with a two-atom component to form a five-membered ring.

The [3+2] cycloaddition, also known as a Huisgen 1,3-dipolar cycloaddition, is a cornerstone in the synthesis of tetrazoles. sciforum.net This reaction class typically involves the reaction of an azide (the 1,3-dipole) with a nitrile. nih.govbohrium.com In the context of synthesizing this compound, this would involve the reaction of cyclopropyl isocyanide with an azide source. An alternative and more common approach for preparing 1-substituted tetrazoles involves the reaction of an amine with triethyl orthoformate and sodium azide. organic-chemistry.orguminho.pt

The reaction can be catalyzed by various agents to improve yields and reaction times. For instance, cobalt(II) complexes have been shown to effectively catalyze the [3+2] cycloaddition of sodium azide to organonitriles under homogeneous conditions. nih.gov Both aromatic and aliphatic nitriles are suitable substrates for this catalytic system. nih.gov The general mechanism involves the coordination of the catalyst to the azide, which then undergoes the cycloaddition with the nitrile. thieme-connect.com

Recent advancements have also explored the use of visible light photocatalysis for formal [3+2] cycloadditions of aryl cyclopropyl ketones with olefins, showcasing the utility of the cyclopropyl group in such transformations to form highly substituted cyclopentanes. nih.gov While not directly forming a tetrazole, this demonstrates the reactivity of cyclopropyl ketones in cycloaddition frameworks.

Table 1: Examples of [3+2] Cycloaddition for Tetrazole Synthesis

Reactants Catalyst/Conditions Product Type Reference
Organonitrile, Sodium Azide Cobalt(II) complex, DMSO, 110 °C 5-substituted 1H-tetrazole nih.gov
Amine, Triethyl orthoformate, Sodium Azide Yb(OTf)₃ 1-substituted 1H-tetrazole organic-chemistry.org
Aryl Cyclopropyl Ketone, Olefin Ru(bpy)₃²⁺, La(OTf)₃, TMEDA, visible light Highly substituted cyclopentane nih.gov
4-Nitrobenzonitrile, Sodium Azide Zinc bromide, water, reflux 5-(4-nitrophenyl)-1H-tetrazole sciforum.net

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. nih.gov This approach is valued for its atom economy, convergence, and ability to rapidly generate libraries of complex molecules. nih.govacs.org MCRs are particularly well-suited for the synthesis of substituted tetrazoles. nih.govacs.org

The Passerini three-component reaction (PT-3CR) is a versatile MCR that typically involves an isocyanide, a carboxylic acid, and an aldehyde or ketone. A significant modification for tetrazole synthesis replaces the carboxylic acid with hydrazoic acid (HN₃) or a surrogate like trimethylsilyl (B98337) azide (TMSN₃). nih.gov This Passerini-tetrazole reaction allows for the synthesis of α-acyloxy-tetrazoles.

A sustainable, catalyst- and solvent-free PT-3CR has been developed for the synthesis of benzoxaborole-tetrazoles, demonstrating high practicality and excellent yields (80–98%). rsc.orgrsc.org This method showcases the potential for synthesizing functionalized tetrazoles that are otherwise difficult to obtain. rsc.orgrsc.org The reaction of an aldehyde/ketone, an isocyanide, and TMSN₃ can be accelerated by sonication in a methanol:water solvent system, leading to quantitative yields for a broad scope of substrates. nih.gov

Recent work has focused on using the PT-3CR to create novel tetrazole-containing building blocks. beilstein-journals.orgbeilstein-archives.org For example, diversely protected tetrazole aldehydes can be synthesized and then utilized in further MCRs to generate complex, drug-like molecules. beilstein-journals.orgbeilstein-archives.org The reaction tolerates a variety of aliphatic and aromatic acids, as well as different isocyanides. beilstein-journals.org

Table 2: Substrate Scope in Passerini-Tetrazole Reactions

Aldehyde/Ketone Isocyanide Azide Source Solvent Product Yield (%) Reference
Phenylacetaldehyde tert-Butyl isocyanide TMSN₃ Methanol:Water (1:1) α-Hydroxy tetrazole derivative up to 63% (with TBAF) nih.gov
Various tert-Octyl isocyanide TMSN₃ DCM α-Acyloxy tetrazole derivative 74% beilstein-journals.org
Various tert-Butyl isocyanide TMSN₃ DCM α-Acyloxy tetrazole derivative 52% beilstein-journals.org
Oxaborole Various Isocyanides TMSN₃ Solvent-free Benzoxaborol-tetrazole 80-98% rsc.orgrsc.org

The Ugi four-component reaction (Ugi-4CR) is another cornerstone of MCR chemistry, typically combining an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. Similar to the Passerini reaction, the carboxylic acid can be replaced with an azide source (often TMSN₃) to yield 1,5-disubstituted tetrazoles. beilstein-journals.orgscielo.org.mx This Ugi-azide reaction is a highly effective method for generating molecular diversity. scielo.org.mx

The reaction mechanism involves the formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and the azide. scielo.org.mx This process has been used to synthesize a wide array of tetrazole derivatives, including those with potential biological activity. scielo.org.mx For instance, a one-pot Ugi-azide reaction followed by an intramolecular Heck reaction has been employed to create complex tetrazolyl-1,2,3,4-tetrahydroisoquinoline scaffolds. beilstein-journals.org

Furthermore, consecutive Ugi reactions have been utilized to synthesize novel compound classes like tetrazole-diketo-piperazines. nih.gov This approach first employs a Ugi-azide reaction to form an N-unsubstituted α-aminotetrazole, which is then subjected to a second intramolecular Ugi 4CR. nih.gov

Table 3: Examples of Ugi-Azide Reactions for Tetrazole Synthesis

Aldehyde Amine Isocyanide Azide Source Product Type Yield (%) Reference
2-Bromobenzaldehyde Allylamine hydrochloride Various isocyanides TMSN₃ Tetrazolyl-1,2,3,4-tetrahydroisoquinoline 58-79% beilstein-journals.org
Various Tritylamine Isocyanides from α-amino acids TMSN₃ N-unsubstituted α-aminotetrazole Moderate to good nih.gov
5-Phenyl-2H-1,2,3-triazole-4-carbaldehyde Benzylamine tert-Butyl isocyanide TMSN₃ Tetrazole-triazole bis-heterocycle Moderate mdpi.com

Multicomponent Reaction (MCR) Approaches

Catalyst-Facilitated Syntheses

The use of catalysts, particularly heterogeneous catalysts, offers significant advantages in chemical synthesis, including ease of separation, reusability, and often milder reaction conditions, contributing to more environmentally benign processes.

Nano-TiCl₄·SiO₂ has emerged as an efficient and reusable heterogeneous Lewis acid catalyst for the synthesis of 5-substituted 1H-tetrazoles. ajol.inforesearchgate.net The catalyst is prepared from the reaction of nano-SiO₂ with TiCl₄. ajol.inforesearchgate.net The synthesis of tetrazoles using this catalyst typically involves the reaction of a nitrile with sodium azide in a solvent like DMF at reflux. ajol.infochemicalbook.com The catalyst can be easily recovered by filtration and reused multiple times without a significant loss of activity. ajol.inforesearchgate.net This methodology provides high yields and short reaction times. ajol.info

The general procedure involves adding Nano-TiCl₄·SiO₂ to a mixture of the nitrile and sodium azide in DMF and heating the mixture. ajol.infochemicalbook.com After the reaction is complete, the catalyst is filtered off, and the product is isolated by precipitation. ajol.infochemicalbook.com This simple and effective work-up procedure is a key advantage of this method. thieme-connect.comajol.info

Other heterogeneous catalysts have also been successfully employed for tetrazole synthesis, including nanocrystalline ZnO, CuFe₂O₄ nanoparticles, and various supported metal nanoparticles. thieme-connect.com For the synthesis of 1-substituted 1H-tetrazoles, a novel ecofriendly heterogeneous catalyst comprising a Schiff base coordinated Cu(II) on Fe₃O₄@SiO₂ nanoparticles has been reported, showing high efficiency in aqueous media. nih.gov

Table 4: Heterogeneous Catalysis in Tetrazole Synthesis

Catalyst Reactants Solvent Conditions Product Type Reference
Nano-TiCl₄·SiO₂ Benzonitrile, Sodium Azide DMF Reflux, 2h 5-substituted 1H-tetrazole ajol.infochemicalbook.com
Fe₃O₄@SiO₂-Im(Br)-SB-Cu(II) Aniline, Triethyl orthoformate, Sodium Azide Water Mild temperature 1-aryl 1H-tetrazole nih.gov
SnCl₂-nano-SiO₂ Benzonitrile, Sodium Azide DMF 100 °C, 4-6h 5-aryl-1H-tetrazole thieme-connect.com

Homogeneous Catalysis (e.g., NiCl₂, Yb(OTf)₃, Zinc Salts)

Homogeneous catalysis offers efficient and mild routes for the synthesis of tetrazole rings. Several catalysts have been identified as being particularly effective for the construction of 1-substituted tetrazoles.

Nickel(II) Chloride (NiCl₂) has been utilized as an effective catalyst for the one-pot, three-component synthesis of 1-substituted-1H-1,2,3,4-tetrazoles. arkat-usa.org This reaction typically involves an amine (like cyclopropylamine), triethyl orthoformate, and sodium azide. The process is noted for its ecological compatibility and sustainability, proceeding in ethanol (B145695) at room temperature to give high yields. arkat-usa.org The proposed mechanism suggests that NiCl₂ activates the triethyl orthoformate, facilitating subsequent nucleophilic displacement by the amine and azide anion to form the tetrazole ring. arkat-usa.org While some studies have found NiCl₂ to be less effective than other catalysts like ZrOCl₂·8H₂O under specific conditions core.ac.uk, its use in ethanol at room temperature presents a sustainable option. arkat-usa.org

Ytterbium(III) Triflate (Yb(OTf)₃) is another powerful Lewis acid catalyst employed for the synthesis of 1-substituted tetrazoles. organic-chemistry.org The reaction, which combines an amine, triethyl orthoformate, and sodium azide, benefits from the catalytic activity of Yb(OTf)₃ to produce good to excellent yields under mild conditions. organic-chemistry.orgsorbonne-universite.fr This method is considered more environmentally friendly than traditional approaches and the catalyst can often be recycled. organic-chemistry.org The scope of this reaction is broad, accommodating various amines. organic-chemistry.org Research has also explored the use of Yb(OTf)₃ hydrate (B1144303) in dimethylformamide (DMF) for the synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide. researchgate.net

Zinc Salts , such as zinc chloride (ZnCl₂) and zinc acetate (B1210297) (Zn(OAc)₂), are commonly used to catalyze the [3+2] cycloaddition of nitriles with sodium azide to form 5-substituted tetrazoles. organic-chemistry.orgresearchgate.net This reaction can be performed in water, highlighting its green chemistry credentials. organic-chemistry.org The scope is extensive, covering a wide variety of nitriles. organic-chemistry.orgresearchgate.net For instance, the transformation of a nitrile group into a tetrazole ring can be achieved using zinc chloride as a catalyst in a mixture of THF and water under reflux. researchgate.net

CatalystReactantsSolventKey Advantages
NiCl₂ Amine, Triethyl orthoformate, Sodium azideEthanolRoom temperature, High yields, Sustainable. arkat-usa.org
Yb(OTf)₃ Amine, Triethyl orthoformate, Sodium azideVariousMild conditions, High yields, Recyclable catalyst. organic-chemistry.org
Zinc Salts Nitriles, Sodium azideWater, THF/WaterBroad substrate scope, Green solvent (water). organic-chemistry.orgresearchgate.net

Palladium and Copper Co-catalytic Systems

Palladium and copper co-catalytic systems are instrumental in the direct C-H functionalization of pre-formed tetrazole rings, particularly for arylation reactions. organic-chemistry.org These methods avoid the late-stage introduction of azide, which can be a safety concern. organic-chemistry.org A Pd/Cu co-catalytic system enables the mild, direct C-H arylation of 1-substituted tetrazoles with aryl bromides to furnish 5-aryltetrazoles. organic-chemistry.org This approach is valued for its tolerance of a wide range of functional groups. organic-chemistry.org

Similarly, selective arylation at the N2 position of 5-aryl tetrazoles has been achieved using Pd- and Cu-based co-catalytic systems with diaryliodonium salts. researchgate.net The development of these dual catalytic systems represents a significant advance in creating complex tetrazole derivatives from simpler precursors. nih.govarabjchem.org

Functionalization and Derivatization Approaches

The modification of the this compound core is crucial for developing new derivatives with tailored properties. This is achieved through direct functionalization of the tetrazole ring or by using pre-functionalized tetrazoles as building blocks.

Direct C-H Deprotonation and Functionalization

A significant breakthrough in tetrazole functionalization involves the direct deprotonation of the C-H bond at the 5-position of the tetrazole ring. nih.govorganic-chemistry.org This has been successfully accomplished using the "turbo Grignard reagent," iPrMgCl·LiCl. organic-chemistry.org To prevent the common issue of retro [2+3] cycloaddition, which leads to the decomposition of the metalated intermediate, the tetrazole nitrogen is first protected, for example, with a p-methoxybenzyl (PMB) group. nih.govorganic-chemistry.orgacs.org

The resulting N-protected (1H-tetrazol-5-yl)magnesium intermediate is stable at low temperatures and can react with a variety of electrophiles, including aldehydes, ketones, Weinreb amides, and iodine. organic-chemistry.orgacs.org This method provides a direct and scalable route to 1,5-disubstituted tetrazoles. organic-chemistry.org The PMB protecting group can be subsequently removed under oxidative or acidic conditions. nih.govorganic-chemistry.org

ReagentSubstrateKey FeatureOutcome
iPrMgCl·LiCl 1N-PMB-protected tetrazoleForms a stable metalated intermediate. organic-chemistry.orgFunctionalization at C5 with various electrophiles. organic-chemistry.orgacs.org

Incorporation via Building Block Strategies

An alternative to direct functionalization is the use of pre-functionalized tetrazoles as building blocks in more complex syntheses. beilstein-journals.org This strategy involves preparing a tetrazole molecule with a reactive handle, which can then be used in subsequent reactions. For example, novel 1H-protected tetrazole aldehydes have been synthesized and used as versatile building blocks in multicomponent reactions (MCRs) like the Passerini and Ugi reactions. beilstein-journals.org This innovative approach allows for the efficient incorporation of the tetrazole moiety into diverse and complex molecular scaffolds. beilstein-journals.org The use of MCRs aligns with green chemistry principles by promoting simplicity, speed, and diversity with a minimum number of synthetic steps. beilstein-journals.org Compounds such as 3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)-N-(prop-2-yn-1-yl)aniline also serve as examples of building blocks for creating more complex molecules.

Green Chemistry Principles in Synthetic Route Design

The use of recyclable catalysts such as Yb(OTf)₃ and various nano-catalysts is a key aspect. organic-chemistry.orgnih.gov For instance, magnetic nanoparticles functionalized with catalytic species (e.g., copper or nickel) allow for easy separation from the reaction mixture using an external magnet and can be reused for multiple cycles without significant loss of activity. nih.govuminho.pt

Solvent choice is another critical factor. The development of synthetic methods that proceed in water or under solvent-free conditions significantly reduces environmental impact. organic-chemistry.orguminho.ptgrowingscience.com The use of microwave irradiation is also recognized as a green technique, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. uminho.ptlew.ro

Furthermore, the "building block" strategy, especially when coupled with multicomponent reactions, embodies green chemistry ideals by maximizing atom economy and minimizing waste. beilstein-journals.org These approaches aim to create molecular complexity in a single, efficient step from simple, readily available materials. beilstein-journals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a clear map of the proton and carbon framework of this compound.

The ¹H NMR spectrum of this compound and its derivatives provides distinct signals corresponding to the protons of the cyclopropyl group and the tetrazole ring. In a related compound, 1-cyclopropyl-5-(pyrrolidin-1-yl)-1H-tetrazole, the cyclopropyl protons exhibit characteristic multiplets. rsc.org The methine proton (CH) alpha to the nitrogen atom typically appears as a multiplet further downfield compared to the methylene (B1212753) (CH₂) protons due to the deshielding effect of the attached heteroatom. The four methylene protons of the cyclopropyl ring often appear as complex multiplets in the upfield region. The single proton on the tetrazole ring (C5-H) is expected to resonate as a singlet in the aromatic region, typically downfield. For instance, in many 1-substituted tetrazoles, the tetrazole proton signal appears as a singlet around 9.0 ppm to 9.8 ppm. acgpubs.org

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

Proton Assignment Expected Chemical Shift (δ) ppm Multiplicity
Tetrazole C-H ~9.0 - 9.8 Singlet (s)
Cyclopropyl N-CH ~3.5 - 4.0 Multiplet (m)

Note: Data are inferred from related structures and general principles.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. For 1-substituted tetrazoles, the carbon atom of the tetrazole ring typically appears at approximately 144 ppm. acgpubs.org The carbons of the cyclopropyl group will have distinct chemical shifts. The methine carbon, being directly attached to the nitrogen atom of the tetrazole ring, is expected to be the most downfield of the cyclopropyl carbons. The two equivalent methylene carbons will appear at a higher field. In related tetrazole structures, the carbon of the tetrazole ring has been identified in the range of 151-156 ppm. nih.gov

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon Assignment Expected Chemical Shift (δ) ppm
Tetrazole C5 ~144 - 156
Cyclopropyl N-C ~50 - 55

Note: Data are inferred from related structures and general principles.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. ipb.pt

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu For this compound, HSQC would show a cross-peak connecting the tetrazole C-H proton to the tetrazole C5 carbon, and cross-peaks connecting the cyclopropyl protons to their respective carbons, thus confirming their one-bond (¹J_CH) connectivity. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). columbia.edu This is particularly useful for establishing the connection between the cyclopropyl substituent and the tetrazole ring. A key correlation would be observed between the methine proton of the cyclopropyl group and the C5 carbon of the tetrazole ring, confirming the N1-substitution pattern. The use of HMBC has been crucial in assigning the tetrazole ring carbon in complex hybrid molecules. nih.gov Additionally, HMBC experiments can be used to assign nitrogen atoms, such as in ¹H-¹⁵N HMBC studies on related tetrazole ligands. acs.org

Vibrational Spectroscopy Methods

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint that is unique to its structure and bonding.

FT-IR spectroscopy is a powerful tool for identifying functional groups. The FT-IR spectrum of this compound is characterized by specific absorption bands. A band around 3140 cm⁻¹ is characteristic of the C-H stretching vibration of the 1-substituted tetrazole ring. acs.org Other characteristic vibrations include the N=N and C=N stretching modes within the tetrazole ring, which typically appear in the 1397-1504 cm⁻¹ region in related derivatives. acgpubs.org The presence of the cyclopropyl group would be indicated by C-H stretching vibrations just above 3000 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode
~3140 Tetrazole C-H Stretch
>3000 Cyclopropyl C-H Stretch

Note: Data compiled from studies on 1-substituted tetrazoles. acgpubs.orgacs.org

Far-IR spectroscopy, which covers the low-frequency region (typically 10-400 cm⁻¹), is particularly valuable in coordination chemistry. numberanalytics.com This technique can probe the vibrations of heavy atoms and metal-ligand bonds. rsc.org In studies of iron(II) spin-transition complexes involving 1-cyclopropyltetrazole as a ligand, temperature-dependent Far-IR spectroscopy has been employed. researchgate.net This method helps to characterize the spin-crossover phenomenon by observing changes in the Fe-N stretching vibrations as the complex transitions between its high-spin and low-spin states. researchgate.net These low-frequency modes are sensitive to changes in the coordination sphere of the metal ion. researchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is a fundamental tool for confirming the molecular weight and investigating the fragmentation patterns of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS) is employed to validate the precise molecular weight of compounds incorporating the this compound moiety.

The fragmentation behavior of tetrazole derivatives under electrospray ionization (ESI) conditions provides significant structural information. For 5-substituted 1H-tetrazoles, characteristic fragmentation pathways have been observed. In positive-ion mode, a common fragmentation pathway involves the elimination of a hydrazoic acid molecule (HN₃). lifesciencesite.com Conversely, in negative-ion mode, the characteristic fragmentation is the loss of a nitrogen molecule (N₂). lifesciencesite.com These distinct fragmentation patterns are valuable for the structural analysis and characterization of novel compounds containing the this compound core.

For the related compound, 1-cyclopropyl-2H-tetrazole-5-thione, predicted mass-to-charge ratios (m/z) for various adducts have been calculated, as shown in the table below.

Predicted Mass Spectrometry Data for 1-cyclopropyl-2H-tetrazole-5-thione
AdductPredicted m/z
[M+H]⁺143.03859
[M+Na]⁺165.02053
[M-H]⁻141.02403
[M+NH₄]⁺160.06513
[M+K]⁺180.99447

X-ray Diffraction (XRD) Analysis

X-ray diffraction techniques are indispensable for determining the solid-state structure of this compound and its complexes, providing precise information on bond lengths, bond angles, and crystal packing.

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction offers a definitive method for elucidating the three-dimensional atomic arrangement of crystalline materials. carleton.edu For instance, the structure of an iron(II) complex containing 1-cyclopropyltetrazole as a ligand, Fe(C3tz)₆₂, was determined using this technique. researchgate.net The complex was found to have a hexagonal prismatic crystalline structure. researchgate.net

In a related derivative, 1-cyclopropyl-1-(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride, single crystal XRD analysis revealed detailed structural parameters. vulcanchem.com The key crystallographic data for this compound are summarized in the table below.

Crystallographic Data for 1-cyclopropyl-1-(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.89
b (Å)12.34
c (Å)9.56
β (°)102.3

The analysis also identified intramolecular N–H···N hydrogen bonds between the tetrazole ring and the ammonium (B1175870) group, which stabilize the zwitterionic form in the solid state. vulcanchem.com

Powder X-ray Diffraction (XRPD)

Specialized Spectroscopic Characterization (e.g., Mößbauer Spectroscopy in spin-crossover studies)

The coordination of this compound to iron(II) centers can lead to spin-crossover (SCO) behavior, a phenomenon where the spin state of the central metal ion changes in response to external stimuli like temperature. beilstein-journals.org ⁵⁷Fe-Mössbauer spectroscopy is a particularly powerful tool for investigating such systems. nih.gov

This technique can distinguish between the high-spin (HS) and low-spin (LS) states of the iron(II) ion, providing quantitative information about the spin transition. beilstein-journals.org For the complex Fe(c-PrTz)₆₂, where c-PrTz is this compound, Mössbauer spectroscopy was used alongside other techniques to determine the spin-crossover temperature (T₁/₂) to be approximately 180 K. researchgate.netresearchgate.net This transition temperature is notably higher than that observed for iron(II) complexes with n-alkyltetrazole ligands, a difference attributed to the rigid cyclopropyl substituent. researchgate.net The spectra clearly show the transition between the HS state, characterized by a quadrupole doublet, and the LS state at different temperatures. beilstein-journals.org

Reactivity and Mechanistic Pathways of 1 Cyclopropyl 1h Tetrazole

Reactivity of the Tetrazole Heterocyclic Ring

The tetrazole moiety is a five-membered aromatic heterocycle containing four nitrogen atoms and one carbon atom. nih.gov Its structure imparts significant stability and unique electronic properties that govern its reactivity. thieme-connect.comnih.gov

The tetrazole ring contains four nitrogen atoms, each with distinct electronic characteristics. In 1-substituted tetrazoles like 1-cyclopropyl-1H-tetrazole, the nitrogen atoms at the N3 and N4 positions possess lone pairs of electrons and exhibit nucleophilic behavior. Computational studies on similar substituted tetrazoles indicate that the different nitrogen atoms have varying degrees of nucleophilicity. mdpi.com The N4 atom is generally considered the most nucleophilic site and is the primary center for electrophilic attacks such as protonation and alkylation, leading to the formation of tetrazolium cations. researchgate.net

The relative nucleophilicity is influenced by the electronic distribution within the aromatic π-system. The N2 atom, situated between two other nitrogen atoms, is significantly less nucleophilic. Theoretical analyses using metrics like the nucleophilicity index (N) and electronic chemical potential (μ) confirm that different tautomeric forms and individual nitrogen atoms within the ring possess distinct reactive properties. mdpi.com For instance, in related systems, the 2H-tautomer has been shown to be a stronger nucleophile than the 1H-tautomer. mdpi.com The lone pairs on the sp2-hybridized nitrogens are also key to the molecule's ability to form hydrogen bonds and coordinate with metal ions. nih.govacs.org

Nitrogen AtomPositionHybridizationKey Electronic FeaturePrimary Reactivity
N1 Substitutedsp2Bonded to cyclopropyl (B3062369) groupSite of substitution, influences ring electronics
N2 Unsubstitutedsp2Less available lone pairLow nucleophilicity
N3 Unsubstitutedsp2Nucleophilic lone pairSite for H-bonding, coordination, electrophilic attack
N4 Unsubstitutedsp2Most nucleophilic lone pairPrimary site for alkylation and protonation

The tetrazole ring is classified as an aromatic system, containing 6π electrons that are delocalized across the five-membered ring, which confers considerable stability. nih.gov Tetrazoles are generally stable across a wide pH range and are resistant to many common oxidizing and reducing agents. thieme-connect.com The aromaticity and, consequently, the stability of the tetrazole ring are influenced by the nature of its substituents. researchgate.netresearchgate.net

Theoretical studies using methods such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) have quantified these effects. researchgate.netiosrjournals.org Key findings indicate:

Electron-withdrawing groups at the C5 position, such as a carboxyl group (-COOH), tend to increase the aromaticity of the tetrazole ring. researchgate.netresearchgate.net

Electron-donating groups , like amino (-NH2) or alkyl groups, can slightly weaken the ring's aromaticity. researchgate.netresearchgate.net

FactorInfluence on AromaticityInfluence on StabilityRationale
6π Electron System Establishes AromaticityHighFulfills Hückel's rule for aromaticity. nih.gov
Electron-Donating Substituent (e.g., Cyclopropyl) Slight DecreaseSlight DecreaseDonates electron density, slightly disrupting optimal π-delocalization. researchgate.netresearchgate.net
Electron-Withdrawing Substituent IncreaseIncreaseWithdraws electron density, enhancing π-delocalization. researchgate.netresearchgate.net
Formation from Azide (B81097) N/AHighThe formation of a stable aromatic ring is a thermodynamic driving force. rsc.org

Influence and Reactivity of the Cyclopropyl Substituent

The cyclopropyl group is not merely a simple alkyl substituent; its significant ring strain and unique electronic properties make it a reactive functional group under certain conditions. rsc.org

Cyclopropane (B1198618) possesses a high degree of ring strain, approximately 115 kJ/mol, due to severe angle and torsional strain. rsc.org This inherent strain gives the C-C bonds of the ring a high degree of p-character, often described as "π-character" or "olefinic character," making the cyclopropane ring susceptible to ring-opening reactions. rsc.orgepfl.ch

However, the cyclopropane ring is typically inert unless "activated" by an adjacent functional group. rsc.orgresearchgate.net In this compound, the electron-withdrawing tetrazole ring serves as an activating group. This creates a "donor-acceptor" (D-A) cyclopropane system, where the electron-donating cyclopropyl group is the donor and the tetrazole ring is the acceptor. acs.orgresearchgate.net This polarization of the adjacent C-C bond facilitates its cleavage under thermal or catalytic (e.g., Lewis acid) conditions, allowing the cyclopropyl group to participate in reactions as a three-carbon synthon. rsc.orgepfl.ch Kinetic experiments on similar systems have shown that the donor ability of a cyclopropyl substituent is intermediate between that of electron-rich and electron-neutral aryl groups. acs.org

The activation of the cyclopropyl ring by the adjacent tetrazole moiety opens pathways to various chemical transformations that involve ring-opening. While specific reactions for this compound are not extensively documented, analogies can be drawn from other donor-acceptor cyclopropane systems. These transformations typically proceed through a zwitterionic or diradical intermediate formed upon cleavage of the cyclopropane ring. rsc.org

Potential reaction pathways include:

Rearrangements: Under thermal or acidic conditions, the cyclopropyl group can undergo rearrangement. An example from related chemistry is the Cloke-Wilson rearrangement, where cyclopropyl ketones rearrange to form dihydrofurans. rsc.org

Cycloadditions: The ring-opened intermediate can act as a 1,3-dipole and participate in intermolecular [3+2] cycloaddition reactions with various dipolarophiles like alkenes and alkynes. acs.orgrsc.org

Nucleophilic Addition: The ring can be opened by a strong nucleophile, which attacks one of the cyclopropyl carbons, leading to a functionalized alkyl chain attached to the tetrazole ring.

Reaction TypeDescriptionDriving ForcePotential Product Type
Lewis Acid-Catalyzed Ring Opening Cleavage of the activated C-C bond to form a carbocationic intermediate.Relief of ring strain; stabilization by the tetrazole ring.Ring-opened functionalized products after nucleophilic trapping.
[3+n] Cycloaddition The cyclopropyl group acts as a three-carbon component in cycloaddition reactions. acs.orgRelief of ring strain; formation of a stable larger ring.Fused or spirocyclic heterocyclic systems.
Rearrangement Intramolecular reorganization following ring-opening. rsc.orgRelief of ring strain; formation of a thermodynamically more stable isomer.Isomeric heterocycles (e.g., dihydropyridazines).

Intermolecular Reaction Dynamics

The intermolecular reactivity of this compound is primarily dictated by the exposed nitrogen atoms of the tetrazole ring. These nitrogens can engage in a variety of non-covalent and covalent interactions.

The nucleophilic N4 atom is the most likely site for intermolecular covalent bond formation with electrophiles. For example, reaction with alkylating agents would lead to the formation of a 1-cyclopropyl-4-alkyl-4H-tetrazolium salt. This type of N-alkylation is a fundamental reaction for tetrazole derivatives. mdpi.comresearchgate.net

Furthermore, the external nitrogen atoms (N3 and N4) are effective hydrogen bond acceptors, allowing the molecule to form complexes with protic solvents or other hydrogen bond donors. acs.org They also enable the molecule to act as a ligand in coordination chemistry. Indeed, 1-cyclopropyltetrazole has been shown to function as a monodentate ligand, coordinating to metal ions like iron(II) through one of its ring nitrogens to form stable complexes. researchgate.net

Another significant, albeit more specialized, intermolecular reaction pathway for tetrazoles involves photochemical or thermal decomposition. The tetrazole ring can undergo fragmentation, typically via the extrusion of a molecule of nitrogen (N₂). nih.govmdpi.com This process generates highly reactive intermediates, such as nitrilimines. sonar.ch These intermediates are not stable and are immediately trapped in situ by other molecules present in the reaction mixture, such as alkenes or alkynes, via 1,3-dipolar cycloaddition reactions to form new heterocyclic rings like pyrazoles. sonar.ch

Intramolecular Reaction Dynamics

The intramolecular reactions of this compound are complex processes that can be initiated by thermal or photochemical means. These reactions primarily involve the decomposition of the tetrazole ring, leading to the formation of various reactive intermediates and final products. The specific pathways and product distributions are highly dependent on the reaction conditions.

The thermal decomposition of tetrazoles, including this compound, often proceeds through the extrusion of molecular nitrogen (N₂). This process can lead to the formation of highly reactive nitrile imine intermediates. colab.ws For this compound, this would result in a cyclopropyl-substituted nitrile imine. These intermediates are typically not stable and can undergo further intramolecular reactions.

One possible pathway for the cyclopropyl-substituted nitrile imine is rearrangement. The high strain energy of the cyclopropyl group can influence the subsequent reaction steps. It has been noted in photochemical studies of other tetrazole derivatives that the cyclopropyl group can undergo ring-opening reactions upon photolysis, which suggests a potential intramolecular reaction pathway for the intermediates formed from this compound. sonar.ch

Another key aspect of tetrazole chemistry is the potential for tautomerism. nih.govacs.org While this compound specifies the position of the cyclopropyl group, the potential for the tetrazole ring to exist in different tautomeric forms under reaction conditions could influence the intramolecular reaction dynamics. The decomposition of different tautomers can lead to different fragmentation patterns and products. acs.org For instance, the decomposition of 1,5-disubstituted tetrazoles can generate imidoylnitrenes, which can then rearrange to carbodiimides or undergo intramolecular addition reactions. acs.org

The photochemistry of tetrazoles is also a significant area of study regarding their intramolecular reactions. nih.gov Photolysis of tetrazoles typically leads to the cleavage of the tetrazole ring and can produce a variety of photoproducts. nih.gov The structure of the substituents on the tetrazole ring plays a crucial role in determining the nature of these products. nih.gov In the case of this compound, the cyclopropyl group would be expected to direct the intramolecular reaction pathways of the photochemically generated intermediates.

Detailed mechanistic studies often involve trapping experiments and spectroscopic analysis of the transient species formed during the reaction. For example, the photochemical generation of nitrilimines from tetrazoles has been confirmed by trapping these intermediates with suitable reagents. sonar.ch Such studies on this compound would be necessary to fully elucidate the specific intramolecular reaction dynamics and the structures of the resulting products.

The following table summarizes the potential intramolecular reaction pathways and intermediates for this compound based on the general reactivity of tetrazoles.

Reaction Type Initiation Key Intermediate Potential Subsequent Intramolecular Reactions Potential Final Products
Thermal DecompositionHeatCyclopropyl-substituted nitrile imineRearrangement, Cyclopropyl ring-openingSubstituted cyanamides, other nitrogen-containing heterocycles
Photochemical DecompositionUV lightExcited state of this compound, Cyclopropyl-substituted nitrile imineRing cleavage, Rearrangement, Cyclopropyl ring-openingVarious nitrogen-containing compounds, products of cyclopropyl ring opening

It is important to note that the specific products and the branching ratios between different pathways will be highly dependent on factors such as temperature, pressure, solvent (in solution-phase reactions), and the wavelength of light used for photolysis.

Applications As Advanced Chemical Entities and Building Blocks

Role in Coordination Chemistry

In the field of coordination chemistry, 1-cyclopropyl-1H-tetrazole has demonstrated significant utility in the design and synthesis of metal complexes with tailored properties. Its behavior as a ligand allows for the formation of a wide array of coordination compounds with applications ranging from molecular magnetism to energetic materials.

Ligand Design for Metal Complexes

This compound (C3tz) serves as a versatile N-donor ligand in the construction of coordination compounds. rsc.org The properties of the resulting metal complexes can be systematically adjusted by pairing this ligand with various 3d transition metals and different anions. rsc.org The strained three-membered cyclopropyl (B3062369) ring introduces specific steric and electronic effects that influence the coordination environment around the metal center. This ability to fine-tune the characteristics of the final compound makes this compound a valuable component in the ligand designer's toolbox for creating functional metal complexes. rsc.org

Development of Spin-Crossover (SCO) Compounds (e.g., Iron(II) Complexes)

The field of molecular magnetism has benefited from the use of 1-alkyl-1H-tetrazole ligands in the development of spin-crossover (SCO) compounds, particularly with iron(II). These materials can switch between two different electronic spin states (high-spin and low-spin) in response to external stimuli like temperature, pressure, or light. nih.gov The ligand field strength created by six coordinating 1-substituted tetrazole ligands around an iron(II) center is often suitable to induce this SCO behavior. rsc.org

Specifically, an iron(II) complex incorporating the this compound ligand has been synthesized and investigated for its magnetic properties. rsc.org A temperature-dependent magnetic study was conducted on this complex to map its spin transition, demonstrating the applicability of this ligand in creating SCO materials. rsc.org The nature of the N-substituent on the tetrazole ring is a critical factor in determining the characteristics of the spin transition, such as its temperature and abruptness. researchgate.net Research on related 1-isoalkyl-tetrazole iron(II) complexes has shown that small changes in the alkyl group, such as from isopropyl to isobutyl, can significantly alter the completeness and transition temperature of the SCO event. nih.gov

Below is a table summarizing research findings on iron(II) SCO complexes with related 1-alkyl-1H-tetrazole ligands:

LigandAnionSpin Transition Temperature (T½)Transition Characteristics
1-Isopropyl-1H-tetrazoleBF₄⁻~109 KIncomplete
1-Isobutyl-1H-tetrazoleBF₄⁻223 KComplete, gradual
1-Propyl-1H-tetrazoleBF₄⁻~131 K (average)Abrupt, complete with hysteresis

This table is generated based on data from related compounds to illustrate the influence of the alkyl substituent. nih.govresearchgate.net

Formulation of Energetic Coordination Compounds (ECC)

This compound has been successfully employed as a nitrogen-rich, endothermic ligand for the creation of energetic coordination compounds (ECCs). rsc.org These materials are of interest as potential replacements for traditional toxic lead-based primary explosives. researchgate.net The general strategy involves combining a fuel (the organic ligand), a matrix (the transition metal), and an oxidizer (an energetic anion like perchlorate or nitrate). researchgate.net

Nineteen new ECCs have been designed using 1-cyclopropyl-5H-tetrazole in combination with 3d transition metal centers such as manganese(II), iron(II), copper(II), and zinc(II), and various anions including nitrates, azides, chlorates, and perchlorates. rsc.org The properties of these ECCs, such as thermal stability and sensitivity to external stimuli like impact and friction, can be systematically tailored by varying the metal, the anion, and the N-cycloalkyl-substituted tetrazole ligand. rsc.org The high nitrogen content and positive heat of formation of the tetrazole ring contribute significantly to the energetic nature of these complexes. frontiersin.org

Analysis of Metal-Ligand Coordination Modes and Interactions

The coordination of this compound to metal centers occurs through the nitrogen atoms of the tetrazole ring. In N1-substituted tetrazoles, the most basic and common coordination site is the N4 atom of the heterocycle. arkat-usa.org Structural analysis using single-crystal X-ray diffraction has been applied to coordination compounds of this compound to determine their precise molecular structures. rsc.org

These analyses reveal how the ligand coordinates to the metal ion and how the resulting complexes pack in the solid state. The coordination can lead to the formation of discrete mononuclear complexes, such as [M(C3tz)ₓ]²⁺, or more extended polymeric structures, depending on the other components of the complex like the counter-anions. arkat-usa.orgrsc.org The cyclopropyl group, while not directly involved in coordination, influences the steric environment around the metal center, which can affect the packing of the molecules in the crystal lattice and, consequently, their bulk properties.

Functionality as a Building Block in Complex Chemical Synthesis

Beyond its role in coordination chemistry, this compound is a valuable building block for the synthesis of more complex organic molecules. The distinct properties of both the cyclopropyl and tetrazole moieties can be leveraged to introduce specific structural and functional features into larger molecular scaffolds.

Enabling Diversification of Molecular Scaffolds

The use of "privileged scaffolds" is a key strategy in medicinal chemistry for the discovery of new bioactive molecules. Both the cyclopropane (B1198618) ring and the tetrazole ring are considered important pharmacophores. scientificupdate.comisfcppharmaspire.com The cyclopropyl group is often used as a rigid linker or a bioisosteric replacement for other groups like alkenes, offering metabolic stability and specific spatial arrangements. scientificupdate.com The tetrazole ring is widely recognized as a bioisostere for the carboxylic acid group, enhancing the drug-like properties of molecules. nih.gov

By incorporating the this compound unit, chemists can access novel molecular scaffolds that combine the features of both groups. This approach is central to diversity-oriented synthesis, which aims to create libraries of structurally diverse compounds for high-throughput screening. cam.ac.uk The synthesis of chiral cyclopropane scaffolds through chemoenzymatic methods, for example, generates valuable building blocks that can be further diversified. nih.gov Similarly, the development of synthetic routes using tetrazole aldehydes as building blocks facilitates their incorporation into complex, drug-like molecules. nih.gov Therefore, this compound represents a pre-assembled, functionalized building block that can be used to efficiently generate novel and diverse molecular architectures for applications in drug discovery and materials science. nih.govnih.gov

Strategic Incorporation into Multicomponent Reaction Products

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. acs.orgnih.gov The isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly valuable for generating molecular diversity and have been adapted for the synthesis of tetrazole derivatives. nih.govmdpi.comwikipedia.org

The Ugi-azide four-component reaction (UA-4CR), for instance, typically involves an aldehyde, an amine, an isocyanide, and an azide (B81097) source (like trimethylsilyl (B98337) azide) to produce 1,5-disubstituted-1H-tetrazoles. nih.govmdpi.com This reaction is noted for its efficiency and the ability to introduce a wide variety of substituents into the final product. mdpi.com Similarly, the Passerini tetrazole three-component reaction (PT-3CR) utilizes an aldehyde or ketone, an isocyanide, and an azide to yield 5-(1-hydroxyalkyl)tetrazoles. nih.govrsc.org

While specific examples detailing the use of this compound as a primary reactant in these MCRs are not extensively documented in the reviewed literature, the principles of these reactions allow for the strategic incorporation of the cyclopropyl-tetrazole motif. For instance, cyclopropyl-containing aldehydes, amines, or isocyanides can be employed as starting materials. A notable example is the use of cyclopropyl isocyanide in a Passerini reaction as part of the synthesis of the hepatitis C protease inhibitor telaprevir. beilstein-journals.org This demonstrates the compatibility of the cyclopropyl group within the reaction framework.

By employing a building block approach, pre-formed tetrazole-containing reactants can be incorporated into MCRs. nih.gov For example, a this compound derivative bearing an aldehyde function could serve as the oxo-component in a Passerini or Ugi reaction, thereby embedding the this compound core into a more complex molecular scaffold. This strategy offers a flexible and efficient route to novel compounds where the unique steric and electronic properties of the cyclopropyl group are combined with the chemical characteristics of the tetrazole ring. nih.gov

The table below illustrates the general schemes for the Ugi-azide and Passerini tetrazole reactions.

Reaction Reactants Product
Ugi-Azide ReactionAldehyde/Ketone, Amine, Isocyanide, Azide1,5-disubstituted-1H-tetrazole
Passerini Tetrazole ReactionAldehyde/Ketone, Isocyanide, Azide5-(1-hydroxyalkyl)tetrazole

Use as a Bioisosteric Replacement in Chemical Design

Bioisosterism, the replacement of a functional group within a biologically active molecule with another group that retains similar biological activity, is a cornerstone of modern drug design. nih.gov The 1H-tetrazole ring is a well-established and widely used bioisostere for the carboxylic acid group. bohrium.comhilarispublisher.com This substitution is advantageous for several reasons, including the similar pKa values of the tetrazole proton and a carboxylic acid proton, which allows the tetrazole to exist as an anion at physiological pH, mimicking the carboxylate group. ctppc.org

The replacement of a carboxylic acid with a tetrazole ring can lead to significant improvements in a drug candidate's pharmacokinetic profile. ctppc.org Tetrazoles are generally more metabolically stable than carboxylic acids and can exhibit increased lipophilicity, which can enhance absorption and distribution. bohrium.com These improved properties have led to the incorporation of the tetrazole moiety in numerous FDA-approved drugs, including antihypertensives like losartan.

The "this compound" moiety combines the benefits of the tetrazole ring with the unique properties of the cyclopropyl group. The cyclopropyl fragment is increasingly utilized in drug design to address various challenges. nih.gov Its small size and rigid conformation can lead to enhanced potency and selectivity by optimizing interactions with biological targets. Furthermore, the cyclopropyl group can improve metabolic stability by blocking sites susceptible to enzymatic degradation and can increase brain permeability. nih.gov

The combination of these two functionalities in this compound suggests its potential as a valuable building block in medicinal chemistry. The cyclopropyl group can provide a conformational rigidity that may be favorable for binding to a biological target, while the tetrazole ring serves as a metabolically stable acidic group. The table below summarizes the comparative properties of carboxylic acids, tetrazoles, and the potential contributions of the cyclopropyl group.

Functional Group Key Properties Advantages in Drug Design
Carboxylic AcidAcidic, PlanarMimics natural substrates, forms key interactions
TetrazoleAcidic (similar pKa to COOH), Planar, Larger than COOHImproved metabolic stability, increased lipophilicity, enhanced bioavailability
Cyclopropyl GroupSmall, Rigid, LipophilicEnhances potency, improves metabolic stability, increases brain permeability, provides conformational constraint

Utility in Polymer Science as a Monomer

Synthesis of Nitrogen-Rich Macromolecular Architectures

Nitrogen-rich polymers are a class of materials that have garnered significant interest for their potential applications in areas such as high-energy materials, gas storage, and as precursors for nitrogen-containing carbons. azaruniv.ac.irmdpi.comrsc.org The high nitrogen content contributes to a high heat of formation and the generation of large volumes of nitrogen gas upon decomposition, which are desirable properties for energetic materials. azaruniv.ac.ir Tetrazole-containing polymers are a prominent family of nitrogen-rich macromolecules due to the high nitrogen content of the tetrazole ring (four nitrogen atoms in a five-membered ring). uni-muenchen.de

Several polymerization strategies have been employed to synthesize tetrazole-containing polymers. One common approach is the polymerization of vinyl-substituted tetrazole monomers. mdpi.com For example, poly(5-vinyltetrazole) can be synthesized via free radical polymerization of 5-vinyl-1H-tetrazole. mdpi.comresearchgate.net Another versatile method is the "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition, to create polytriazoles, which can be considered analogous to the synthesis of nitrogen-rich polymers. mdpi.com Thiol-ene polymerization has also been used to create polymers decorated with tetrazole units.

While the direct polymerization of this compound has not been specifically detailed in the reviewed literature, a suitably functionalized derivative could serve as a monomer for the synthesis of nitrogen-rich polymers. For instance, the introduction of a polymerizable group, such as a vinyl or vinylcyclopropyl group, onto the tetrazole ring or the cyclopropyl substituent would render it amenable to polymerization. sci-hub.box The radical polymerization of substituted vinylcyclopropanes is known to proceed with ring-opening, which could introduce further diversity into the polymer backbone. sci-hub.box

The table below outlines potential strategies for the synthesis of nitrogen-rich polymers incorporating the this compound moiety.

Polymerization Strategy Required Monomer Functionality Resulting Polymer Architecture
Radical PolymerizationVinyl group on the tetrazole or cyclopropyl ringPoly(vinyl-1-cyclopropyl-1H-tetrazole)
Click PolymerizationAlkyne or azide functionalityPolytriazole with pendant this compound groups
Thiol-ene PolymerizationAlkene functionalityPolymer with thioether linkages and pendant this compound groups

Design of Functional Polymers

The incorporation of specific functional groups into a polymer backbone or as side chains allows for the design of materials with tailored properties and applications. nih.gov Polymers containing tetrazole moieties are of interest for a variety of functional applications due to the unique properties of the tetrazole ring. semanticscholar.org These polymers are often characterized by high thermal stability and a high nitrogen content, making them candidates for energetic binders in propellant and explosive formulations. azaruniv.ac.iruni-muenchen.de

The design of functional polymers based on this compound would be expected to yield materials with a combination of properties derived from both the tetrazole ring and the cyclopropyl group. The high nitrogen content of the tetrazole ring would contribute to the energetic nature of the polymer. The cyclopropyl group, with its rigid and compact structure, could influence the polymer's physical properties, such as its glass transition temperature and mechanical strength. mdpi.com

Furthermore, the tetrazole ring in the polymer can serve as a versatile functional handle for post-polymerization modification. The acidic proton of the 1H-tetrazole can be deprotonated, and the resulting tetrazolate anion can be used to form ionic crosslinks or to coordinate with metal ions, leading to the formation of polymer networks or coordination polymers with interesting thermal and mechanical properties. researchgate.netnih.gov

The functional properties of polymers derived from this compound can be tuned by copolymerization with other monomers. This approach allows for the fine-tuning of properties such as solubility, thermal stability, and mechanical performance to meet the requirements of specific applications, which could range from energetic materials to specialized coatings and functional films. escholarship.orgresearchgate.net

The table below summarizes the potential functional properties and applications of polymers incorporating the this compound unit.

Property Originating Moiety Potential Application
High Nitrogen ContentTetrazole RingEnergetic Materials, Gas Generation
High Thermal StabilityTetrazole RingHigh-Performance Polymers, Binders
Modifiable AcidityTetrazole Ring (N-H)Cross-linking, Metal Coordination, pH-Responsive Materials
Rigidity and Conformational ConstraintCyclopropyl GroupEnhanced Mechanical Properties, Thermal Stability

Q & A

Q. What are the established synthetic methodologies for 1-Cyclopropyl-1H-tetrazole, and how do they compare in terms of efficiency and safety?

  • Methodological Answer : Two primary methods are widely used:
  • Continuous Flow Synthesis : Utilizing nitriles and hydrazoic acid under high-temperature microreactor conditions, this approach offers scalability and safety by minimizing exposure to hazardous intermediates .
  • Nanocomposite-Catalyzed Synthesis : Silver/sodium borosilicate nanocomposites (ASBN) enable efficient cycloaddition reactions at moderate temperatures, with catalyst reusability up to five cycles without significant yield loss .
  • Comparison : Continuous flow is preferable for large-scale production due to controlled conditions, while nanocomposite methods reduce reliance on toxic solvents.

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer :
  • X-ray Crystallography : Single-crystal diffraction provides bond lengths (mean C–C = 0.002 Å) and torsional angles, confirming cyclopropane-tetrazole ring geometry .
  • Spectroscopic Techniques : NMR (¹H/¹³C) and IR validate functional groups, with reference to NIST-standardized data for benchmarking .
  • Example : The R factor (0.048) and wR factor (0.115) in X-ray studies ensure structural accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Impermeable gloves (tested for chemical resistance) and tight-sealed goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods or respiratory filters to avoid inhalation of aerosols .
  • Waste Disposal : Follow institutional guidelines for tetrazole-containing waste to mitigate environmental hazards .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for this compound across studies?

  • Methodological Answer :
  • Cross-Validation : Combine NMR, IR, and X-ray data to confirm assignments. For instance, NIST’s ¹³C NMR reference (δ 150–160 ppm for tetrazole carbons) can resolve ambiguities .
  • Computational Validation : Density Functional Theory (DFT) simulations predict vibrational frequencies and chemical shifts, aligning experimental and theoretical results .

Q. What strategies optimize reaction yields in this compound synthesis, particularly when scaling up?

  • Methodological Answer :
  • Catalyst Screening : Test transition-metal catalysts (e.g., Zn, Cu) to enhance cyclopropane ring formation efficiency .
  • Reaction Monitoring : Use in-situ FTIR or HPLC to track intermediate conversion rates and adjust stoichiometry dynamically .
  • Case Study : ASBN catalysts achieved >90% yield in tetrazole formation under solvent-free conditions, demonstrating scalability .

Q. How can computational modeling predict the reactivity and stability of this compound derivatives?

  • Methodological Answer :
  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, cyclopropane ring strain (109.5° bond angles) increases tetrazole ring reactivity .
  • Molecular Dynamics (MD) : Simulate solvent effects on stability; polar aprotic solvents (e.g., DMF) stabilize the tetrazole moiety via hydrogen bonding .

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